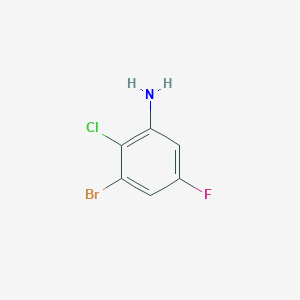

3-Bromo-2-chloro-5-fluoroaniline

Descripción

Significance of Halogenated Aromatic Compounds in Advanced Organic Synthesis Research

Halogenated aromatic compounds are fundamental pillars in the edifice of modern organic chemistry. Their utility stems from the unique electronic properties and reactivity imparted by the halogen substituents. These atoms can act as leaving groups in various nucleophilic substitution reactions and are instrumental in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. royalholloway.ac.uknumberanalytics.com The ability to selectively introduce different halogens at specific positions on an aromatic ring allows for programmed, stepwise modifications of a molecule, providing a strategic advantage in the total synthesis of complex natural products and designed functional molecules. youtube.comacs.org Furthermore, the incorporation of halogens can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making them a cornerstone in drug discovery and development. sigmaaldrich.comgoogleapis.com

General Academic Research Landscape of Polysubstituted Anilines

Polysubstituted anilines, aromatic amines bearing multiple and varied substituents, represent a critical class of intermediates in chemical synthesis. The aniline (B41778) functional group itself is a versatile handle for a multitude of chemical transformations, including diazotization, acylation, and alkylation. When combined with the reactivity of halogen substituents, the synthetic potential of the molecule expands considerably.

The academic research landscape for polysubstituted anilines is rich and varied, with a strong emphasis on developing new synthetic methodologies for their preparation and exploring their applications as precursors to biologically active compounds and functional materials. royalholloway.ac.uknih.gov The specific arrangement of different substituents on the aniline ring dictates the molecule's reactivity and steric environment, allowing for fine-tuning of its chemical behavior. Researchers are particularly interested in how the interplay between electron-donating and electron-withdrawing groups, as well as the steric hindrance of the substituents, influences the regioselectivity of subsequent reactions. This control is paramount in the efficient construction of intricate molecular targets. royalholloway.ac.ukgoogleapis.com

Specific Research Focus on 3-Bromo-2-chloro-5-fluoroaniline in Contemporary Chemical Studies

This compound has emerged as a valuable, albeit specialized, building block in contemporary chemical synthesis. Its importance is underscored by its use as a key intermediate in the preparation of more complex molecules, particularly within the pharmaceutical industry.

A notable example of its application is found in a patent describing the synthesis of novel therapeutic agents. The synthesis of this compound is detailed as a step in a larger synthetic sequence. masterorganicchemistry.com In this process, the precursor, 3-bromo-2-chloro-N-(diphenylmethylene)-5-fluoroaniline, is treated with hydrochloric acid in tetrahydrofuran (B95107) (THF) to yield this compound. masterorganicchemistry.com This deprotection step reveals the aniline functionality, which is then available for further chemical modification in subsequent steps of the synthetic route. The specific substitution pattern of this aniline—containing bromine, chlorine, and fluorine—offers multiple, distinct reaction sites, allowing for a high degree of control in the assembly of the final target molecule.

The availability of this compound from various chemical suppliers further indicates its utility as a ready-made intermediate for research and development. thieme-connect.comrsc.org Its hydrochloride salt, this compound hydrochloride, is also commercially available, offering an alternative form with potentially different handling and solubility properties. rsc.org

While extensive peer-reviewed articles focusing solely on this specific molecule are not abundant, its inclusion in patent literature points to its role in the proprietary development of new chemical entities, a common scenario for highly specialized building blocks. The unique arrangement of its three different halogen atoms, each with distinct reactivity profiles in cross-coupling and substitution reactions, makes it a strategically important component for accessing novel chemical space.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 187929-81-3 | thieme-connect.com |

| Molecular Formula | C₆H₄BrClFN | thieme-connect.com |

| Molecular Weight | 224.46 g/mol | thieme-connect.com |

| Physical State | Solid | thieme-connect.com |

| Purity | ≥95.0% | thieme-connect.com |

| Hydrochloride CAS Number | 1269233-61-5 | rsc.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-chloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGMWJRUAGKYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729385 | |

| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187929-81-3 | |

| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 3 Bromo 2 Chloro 5 Fluoroaniline

Established Synthetic Routes to 3-Bromo-2-chloro-5-fluoroaniline

The creation of this compound can be achieved through multiple synthetic pathways, each with its own set of precursors and reaction conditions.

Reduction of Nitrobenzene (B124822) Precursors

A common and effective method for synthesizing polysubstituted anilines is the reduction of a corresponding nitrobenzene derivative. In the case of this compound, the precursor is typically 1-bromo-2-chloro-3-fluoro-5-nitrobenzene. This transformation is a fundamental step in many multi-step organic syntheses. masterorganicchemistry.comyoutube.com

The reduction of the nitro group to an amine can be accomplished using various reducing agents. youtube.com A widely used method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid. youtube.comchemicalbook.com For instance, the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829) to 3-bromo-2-chloroaniline (B183718) has been successfully carried out using iron powder in a mixture of acetic acid, ethanol, and water at room temperature, yielding the desired product in high quantity. chemicalbook.com Catalytic hydrogenation, employing hydrogen gas with a palladium or platinum catalyst, is another effective, though sometimes less selective, method. youtube.com

The general scheme for this reduction is as follows:

1-bromo-2-chloro-3-fluoro-5-nitrobenzene → this compound

The choice of reducing agent and reaction conditions is crucial to avoid unwanted side reactions, such as the reduction of the halogen substituents. youtube.com

Hydrolysis of N-(Diphenylmethylene) Derivatives

Another synthetic approach involves the hydrolysis of N-(diphenylmethylene) aniline (B41778) derivatives. This method serves as a protective group strategy, where the aniline functionality is temporarily masked to allow for other chemical transformations on the aromatic ring. The diphenylmethylene group can be readily removed under acidic conditions to yield the free aniline.

While specific examples for the synthesis of this compound via this route are not extensively detailed in the provided search results, the general principle is a well-established technique in organic synthesis for the preparation of anilines.

Sequential Halogenation and Amination of Substituted Benzene (B151609) Derivatives

The synthesis of this compound can also be achieved through a multi-step process involving the sequential halogenation and amination of a substituted benzene precursor. numberanalytics.comchegg.com This approach allows for precise control over the substitution pattern on the aromatic ring. libretexts.org

The process typically begins with a benzene derivative that is subjected to a series of electrophilic aromatic substitution reactions to introduce the halogen atoms (bromine, chlorine, and fluorine) at the desired positions. libretexts.orgmasterorganicchemistry.com The order of these halogenation steps is critical and is guided by the directing effects of the substituents already present on the ring. libretexts.org

Following the halogenation steps, a nitro group is introduced, which is then reduced to an amine group, as described in section 2.1.1. masterorganicchemistry.comchegg.com This strategic sequence ensures the correct regiochemistry of the final product. The synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from nitrobenzene illustrates a similar multi-step halogenation and amination process. chegg.com

Regioselective Halogenation Strategies

Achieving the desired substitution pattern in polysubstituted anilines heavily relies on regioselective halogenation techniques. The electronic properties of the aniline and its derivatives typically direct incoming electrophiles to the ortho and para positions. beilstein-journals.orgnih.gov Therefore, specialized strategies are often required to achieve meta-substitution or to control the position of halogenation in highly substituted rings.

Bromination Protocols

The introduction of a bromine atom at a specific position on an aniline derivative can be accomplished using various brominating agents and reaction conditions. N-bromosuccinimide (NBS) is a commonly used reagent for bromination, often employed in polar aprotic solvents. nih.gov

Recent advancements have focused on developing catalytic methods to control the regioselectivity of bromination. For example, palladium-catalyzed meta-C–H bromination of aniline derivatives has been reported, offering a way to overcome the inherent ortho/para selectivity. nih.govrsc.org Another approach involves using copper(II) bromide in ionic liquids, which has been shown to achieve high yields and regioselectivity for the para-bromination of unprotected anilines under mild conditions. beilstein-journals.orgnih.govresearchgate.net

| Catalyst/Reagent | Substrate Type | Selectivity | Reference |

| Pd(OAc)₂ / N-Ac-Gly-OH | Aniline Derivatives | meta | nih.gov |

| CuBr₂ in Ionic Liquid | Unprotected Anilines | para | beilstein-journals.orgnih.gov |

| CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | Free Anilines | Regioselective | researchgate.net |

Optimization of Halogenation Conditions

The optimization of halogenation conditions is crucial for maximizing the yield of the desired product and minimizing the formation of isomers and other byproducts. Factors such as the choice of catalyst, solvent, temperature, and the nature of the halogenating agent all play a significant role.

For instance, in palladium-catalyzed chlorination reactions, the choice of ligand can significantly impact the reaction's efficiency. nih.gov Similarly, in copper-catalyzed halogenations, the use of ionic liquids as solvents can offer a safer and more environmentally friendly alternative to traditional methods, while also improving reaction speed and efficiency. beilstein-journals.orgnih.gov The development of methods that work under mild conditions and tolerate a wide range of functional groups is an ongoing area of research. researchgate.net

Optimization of Reaction Conditions for Enhanced Purity and Yield

The successful synthesis of this compound hinges on the precise control of various reaction parameters. The primary route often involves the deprotection of a precursor molecule, such as 3-bromo-2-chloro-N-(diphenylmethylene)-5-fluoroaniline. google.comgoogle.comgoogleapis.com

The choice of reagents is paramount in the synthesis of this compound. In a common synthetic pathway, the precursor 2,6-dibromo-4-fluoro-1-chlorobenzene undergoes a palladium-catalyzed reaction. googleapis.com

Key reagents and catalysts in this process include:

Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) is a frequently used catalyst. googleapis.com

Ligand: (S)-BINAP serves as a chiral ligand, which can be crucial for stereospecific reactions, though not explicitly required for this achiral product. googleapis.com

Base: Sodium t-butoxide is employed as the base in the reaction mixture. googleapis.com

Reactant: Benzophenone (B1666685) imine is reacted with the starting material to form an intermediate. googleapis.com

Deprotection Agent: For the final step of converting the N-(diphenylmethylene) intermediate to the desired aniline, a strong acid like 2N hydrochloric acid is used. google.comgoogle.comgoogleapis.com

The following table outlines the reactants and their roles in a key synthetic step:

| Reagent/Catalyst | Role in Synthesis | Reference |

| 2,6-dibromo-4-fluoro-1-chlorobenzene | Starting material | googleapis.com |

| Benzophenone imine | Reactant to form an imine intermediate | googleapis.com |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Palladium catalyst for the coupling reaction | googleapis.com |

| (S)-BINAP | Chiral ligand for the palladium catalyst | googleapis.com |

| Sodium t-butoxide | Base | googleapis.com |

| 2N Hydrochloric acid | Acid for deprotection of the imine intermediate | google.comgoogle.comgoogleapis.com |

Temperature and the choice of solvent are critical factors that significantly influence the reaction rate, yield, and purity of this compound.

Synthesis of the Intermediate: The formation of the 3-bromo-2-chloro-N-(diphenylmethylene)-5-fluoroaniline intermediate is typically carried out at an elevated temperature of 80°C for approximately 16 hours. googleapis.com Toluene (B28343) is a common solvent for this step. googleapis.com

Deprotection Step: The final deprotection step to yield this compound is conducted at room temperature for about 2 hours. google.comgoogle.comgoogleapis.com Tetrahydrofuran (B95107) (THF) is a suitable solvent for this transformation, allowing for the effective action of the aqueous hydrochloric acid. google.comgoogle.comgoogleapis.com

The table below summarizes the temperature and solvent conditions for the synthesis:

| Reaction Step | Temperature | Solvent | Duration | Reference |

| Formation of imine intermediate | 80°C | Toluene | 16 hours | googleapis.com |

| Deprotection to form final product | Room Temperature | Tetrahydrofuran (THF) | 2 hours | google.comgoogle.comgoogleapis.com |

Another documented reaction involving this compound is its reaction with 3-fluoro-propane-1-sulfonyl chloride. google.com This reaction is carried out in dichloromethane (B109758) (DCM) at ambient temperature for 1 hour, using triethylamine (B128534) as a base. google.com

While detailed industrial-scale synthesis processes for this compound are not extensively published in the public domain, general principles of process optimization can be applied. For large-scale production, factors such as cost-effectiveness of reagents, reaction efficiency, and ease of purification are paramount.

Optimization for industrial synthesis would likely focus on:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst without compromising reaction time or yield.

Solvent Recycling: Implementing procedures for the recovery and reuse of solvents like toluene and THF to reduce waste and cost.

Telescoping Reactions: Combining multiple synthetic steps without isolating intermediates to improve efficiency and reduce material loss.

Crystallization-based Purification: Developing robust crystallization methods to replace or minimize the need for chromatographic purification, which is often less scalable. google.com

A patent for related compounds mentions the use of degassed toluene in a one-liter, three-necked, round-bottomed flask equipped for mechanical stirring, indicating considerations for scaling up the reaction. google.com

Purification Techniques in Research Synthesis

Obtaining high-purity this compound is essential for its use in subsequent reactions, particularly in the synthesis of pharmacologically active molecules.

Column chromatography is a widely used method for the purification of this compound at the research scale. google.comgoogle.comambeed.comgoogleapis.com

Stationary Phase: Silica (B1680970) gel is the standard stationary phase for the purification of this compound. google.comgoogle.comgoogleapis.comgoogleapis.com

Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate (B1210297) is a common eluent system. googleapis.comgoogleapis.com The ratio of the solvents can be adjusted to achieve optimal separation. For instance, a gradient from 40:1 to 20:1 hexanes/ethyl acetate has been used for the purification of the N-(diphenylmethylene) intermediate. googleapis.com

Recrystallization is another powerful technique for purifying solid compounds. While specific recrystallization protocols for this compound are not detailed in the provided search results, general principles can be applied. A patent describing related compounds suggests that hydrates can be prepared by recrystallization from an aqueous/organic solvent mixture, using organic solvents such as dioxane, tetrahydrofuran, or methanol (B129727). google.com This indicates that similar solvent systems could be explored for the recrystallization of this compound to achieve high purity.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 5 Fluoroaniline

Electrophilic Aromatic Substitution Reactions

Directing Effects of Substituents (e.g., Amino Group Activation)

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. byjus.com It donates electron density to the benzene (B151609) ring through resonance, increasing the nucleophilicity of the ortho and para positions. cognitoedu.orgsavemyexams.com In 3-Bromo-2-chloro-5-fluoroaniline, the positions ortho and para to the amino group are C6 and C4, respectively.

The directing effects of the substituents in this compound are as follows:

Amino group (-NH₂): Strongly activating and ortho, para-directing (to C4 and C6).

Bromine (-Br): Deactivating and ortho, para-directing (to C2 and C4).

Chlorine (-Cl): Deactivating and ortho, para-directing (to C1 and C3).

Fluorine (-F): Deactivating and ortho, para-directing (to C4 and C6).

The powerful activating effect of the amino group is the dominant factor in determining the regioselectivity of electrophilic substitution. Therefore, incoming electrophiles are expected to preferentially attack the positions that are ortho and para to the amino group.

Challenges in Regioselectivity and Strategies for Control

The prediction of the exact site of electrophilic substitution on this compound can be challenging due to the multiple directing influences. While the amino group strongly directs to the C4 and C6 positions, the halogens also exert their own directing effects. The C4 position is para to the amino group and ortho to the bromine atom, making it a highly probable site for substitution. The C6 position is ortho to the amino group and ortho to the fluorine atom.

A Chinese patent (CN102001913B) describes the bromination of a similar compound, 3-chloro-2-fluoroaniline, using N-bromosuccinimide (NBS) in dimethylformamide (DMF). google.com In this case, the bromine atom is introduced at the position para to the amino group, yielding 4-bromo-3-chloro-2-fluoroaniline. google.com This suggests that for this compound, further bromination would likely occur at the C6 position, which is ortho to the amino group and not sterically hindered by adjacent substituents.

Controlling regioselectivity in polysubstituted anilines often involves the use of protecting groups for the highly activating amino group. Acylation of the amino group to form an acetanilide (B955) can moderate its activating effect and increase steric hindrance at the ortho positions, thereby favoring para substitution.

Nucleophilic Substitution Reactions

The presence of electron-withdrawing halogen atoms on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAAr) reactions, a reaction pathway that is generally not feasible for unsubstituted benzene.

Displacement of Halogen Substituents (Bromine and Chlorine)

In principle, both the bromine and chlorine atoms on the ring could be displaced by strong nucleophiles. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which would suggest that the bromine atom is a better leaving group than the chlorine atom. In many nucleophilic aromatic substitution reactions, the rate-determining step is the attack of the nucleophile on the aromatic ring. The halogen that best activates the ring for nucleophilic attack (through its inductive effect) and is the most stable as a leaving group is typically displaced.

While no direct experimental data for nucleophilic substitution on this compound was found, studies on similar polyhalogenated aromatic compounds can provide insights. The positions ortho and para to the strongly electron-withdrawing nitro group are highly activated towards nucleophilic attack. In the case of this compound, the collective electron-withdrawing effect of the three halogens might render the ring susceptible to nucleophilic attack, particularly at the positions activated by multiple halogens.

Hydrolytic Stability of Carbon-Halogen Bonds under Varying Conditions

The hydrolytic stability of the carbon-halogen bonds in this compound is an important consideration, particularly in aqueous environments or under basic or acidic conditions. Generally, aryl halides are resistant to hydrolysis under neutral conditions. However, the presence of multiple electron-withdrawing groups can facilitate this reaction. The stability of carbon-halogen bonds generally follows the order C-F > C-Cl > C-Br > C-I. Therefore, the C-Br bond would be the most susceptible to hydrolysis, followed by the C-Cl bond. The C-F bond is typically very stable and resistant to cleavage.

Specific conditions, such as high temperatures and the presence of strong acids or bases, would likely be required to induce hydrolysis of the C-Br or C-Cl bonds in this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile building block for the synthesis of more complex molecules via transition-metal-catalyzed cross-coupling reactions. The presence of two different carbon-halogen bonds (C-Br and C-Cl) offers the potential for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl. This differential reactivity allows for selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

For instance, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated using palladium catalysts like Pd(dppf)Cl₂ and CataXCium A Pd G3. libretexts.org These reactions tolerate a wide range of functional groups and can be performed on a gram scale. libretexts.org It is highly probable that this compound would undergo similar Suzuki-Miyaura coupling reactions selectively at the C-Br position.

Similarly, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The reaction of aryl bromides with amines is well-established and typically proceeds under milder conditions than the corresponding reaction with aryl chlorides. Therefore, it is expected that this compound could be selectively coupled with various amines at the C-Br position using a suitable palladium catalyst and ligand system.

A U.S. Patent (US 9,850,229 B2) describes the synthesis of this compound itself, starting from 2,6-dibromo-4-fluoro-1-chlorobenzene via a Buchwald-Hartwig amination with benzophenone (B1666685) imine followed by hydrolysis of the imine. googleapis.com This demonstrates the feasibility of C-Br bond amination in a closely related system.

Table 1: Predicted Selectivity in Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Reactive Site | Rationale |

| Suzuki-Miyaura Coupling | C-Br | Higher reactivity of C-Br over C-Cl bond in Pd-catalyzed reactions. |

| Buchwald-Hartwig Amination | C-Br | Higher reactivity of C-Br over C-Cl bond in Pd-catalyzed reactions. |

| Sonogashira Coupling | C-Br | Higher reactivity of C-Br over C-Cl bond in Pd-catalyzed reactions. |

| Heck Reaction | C-Br | Higher reactivity of C-Br over C-Cl bond in Pd-catalyzed reactions. |

Suzuki-Miyaura Coupling Protocols and Product Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an aryl halide, catalyzed by a palladium complex. For a substrate like this compound, the primary challenge is achieving regioselectivity, as there are two potential coupling sites: the carbon bearing the bromine atom and the one bearing the chlorine atom. Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl > F. This trend suggests that coupling will preferentially occur at the C-Br bond.

While specific protocols for this compound are primarily detailed within patent literature for the synthesis of complex pharmaceutical agents, the general conditions are consistent with standard Suzuki reactions. google.comgoogle.com These reactions typically employ a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2, a base (e.g., Na2CO3, K3PO4), and a suitable boronic acid or boronate ester in a solvent system like dioxane, toluene (B28343), or a mixture of DME and water.

The expected major product would be the result of substitution at the more reactive C-Br bond, yielding a 2-chloro-5-fluoro-3-substituted aniline (B41778) derivative. The table below illustrates a representative, though generalized, Suzuki reaction.

| Aryl Halide | Boronic Acid (R-B(OH)2) | Typical Catalyst/Base | Expected Major Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 3-Phenyl-2-chloro-5-fluoroaniline |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 / K3PO4 | 3-(4-Methoxyphenyl)-2-chloro-5-fluoroaniline |

Exploration of Other Carbon-Carbon Bond Forming Reactions

Beyond the Suzuki coupling, other organometallic cross-coupling reactions can be employed to form C-C bonds. These reactions offer alternative pathways that might be advantageous depending on the desired product and functional group tolerance. Patent literature suggests that reactions like the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents) could be viable alternatives to the Suzuki reaction for arylating this compound. google.com The reactivity patterns are similar, with the C-Br bond being the preferred site of reaction over the C-Cl bond.

Iron-Catalyzed Alkylation Studies

There is a notable lack of specific information in the surveyed scientific literature regarding iron-catalyzed alkylation studies directly involving this compound. Iron catalysis is a growing field in cross-coupling chemistry, often lauded for being more economical and environmentally friendly than palladium-based methods. However, without specific studies, any discussion of its application to this particular substrate remains speculative.

Oxidation and Reduction Pathways Involving the Amine Functionality

The amine (-NH2) group of this compound is susceptible to both oxidation and reduction, typical of aromatic amines. Specific studies on this compound are not detailed, but its behavior can be predicted from general chemical principles for anilines.

Oxidation: The oxidation of the aniline moiety can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation might lead to the formation of nitroso or nitro compounds. For instance, reaction with a peroxy acid like m-CPBA could potentially oxidize the amine to a nitro group (-NO2). Atmospheric oxidation, particularly initiated by hydroxyl radicals, is a key degradation pathway for anilines in the environment. These reactions typically proceed via H-abstraction from the -NH2 group or OH-addition to the aromatic ring. core.ac.uk

Reduction: The term "reduction" in the context of the amine group itself is less common, as it is already in a reduced state. However, the amine group can be modified through reductive amination if first converted to an imine. More relevant is the potential for dehalogenation via catalytic hydrogenation, where a palladium catalyst and a hydrogen source could reductively remove the bromine or chlorine atoms, although this often requires harsh conditions and may also affect other functional groups.

Detailed Reaction Mechanism Studies

Investigation of Intermediate Species and Reaction Pathways

Direct mechanistic studies on this compound are not widely published. However, the mechanisms of its key reactions can be understood from established models of aniline and aryl halide reactivity.

In electrophilic aromatic substitution reactions, the powerful electron-donating amine group directs incoming electrophiles to the ortho and para positions. The positions are C4 and C6 relative to the amine. The reaction proceeds through a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

In palladium-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The initial and rate-determining step is often the oxidative addition of the palladium(0) catalyst into the most labile carbon-halogen bond, which for this molecule is the C-Br bond. This forms a Pd(II)-aryl intermediate, which then undergoes transmetalation with the organoboron reagent (in Suzuki coupling) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Mechanistic Insights into Halogen Displacement Reactions in Substituted Anilines

Halogen displacement in multi-halogenated aromatic systems is a matter of relative reactivity. The reactivity of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in metal-catalyzed cross-coupling. However, SNAr requires strong electron-withdrawing groups ortho or para to the leaving group, a condition not strongly met in this compound, where the amine is an activating group.

In the context of halogen displacement in simple salt solutions, a more reactive halogen will displace a less reactive one (e.g., Cl2 displaces Br-). savemyexams.comyoutube.com This is a redox process where the more electronegative halogen is reduced. stackexchange.com For this compound, the displacement of one halogen by another is less relevant than the selective reaction at one of the C-X bonds in synthesis.

Kinetic studies on the halogenation of anilines with reagents like chloramine-T suggest a mechanism involving a direct dipole-dipole interaction and halogen transfer, rather than the formation of a free hypochlorous acid intermediate. core.ac.uk The reaction rate and pathway are highly dependent on the solvent and the electronic nature of the substituents on the aniline ring. core.ac.uk

This compound: A Versatile Precursor in Advanced Organic Synthesis

The trifunctionalized aniline, this compound, serves as a highly valuable and versatile building block in the field of advanced organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides multiple reactive sites for derivatization. This allows for its elaboration into a wide array of complex molecular architectures, particularly boronic acid derivatives and various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Derivatization and Application As a Precursor in Advanced Organic Synthesis

Utilization in Polymer Chemistry Research

The application of halogenated anilines in polymer science is an area of growing interest due to the potential for creating polymers with tailored electronic, thermal, and mechanical properties. The specific substitution pattern of this compound makes it a candidate for incorporation into novel polymer structures.

Role as a Monomer or Building Block for Advanced Polymer Synthesis

While direct studies detailing the use of this compound as a primary monomer in polymerization reactions are not extensively documented in the provided search results, the chemistry of analogous halogenated anilines suggests its potential utility. Halogenated anilines can, in principle, undergo oxidative polymerization or be incorporated into copolymers. For instance, related bromo-, chloro-, and fluoro-substituted phenylcyanoacrylates have been successfully copolymerized with styrene. This suggests that the aniline functionality of this compound could be similarly employed in copolymerization reactions, where its unique electronic and steric properties could influence the resulting polymer's characteristics.

Structural Modifications for Enhanced Material Properties

The bromine, chlorine, and fluorine substituents on the aniline ring offer multiple sites for post-polymerization modification. These modifications can be leveraged to fine-tune the properties of materials derived from this monomer. For example, the bromine atom can participate in cross-coupling reactions, allowing for the introduction of various functional groups to the polymer backbone. This could be used to enhance properties such as conductivity, solubility, or thermal stability. The presence of multiple halogens also influences the polymer's flame retardancy and resistance to chemical degradation. Further research is needed to fully explore the impact of incorporating this compound on the material properties of advanced polymers.

Synthesis of Complex Small Molecules for Research Probes

The development of specific and potent inhibitors for biological targets is a cornerstone of modern drug discovery. The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of complex small molecules with potential therapeutic applications.

Precursors to Compounds with Protein Kinase Inhibitory Scaffolds

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The search for novel protein kinase inhibitors is an active area of research. While direct synthesis of protein kinase inhibitors from this compound is not explicitly detailed in the provided search results, the synthesis of bromo-pyrimidine analogues as tyrosine kinase inhibitors has been reported. These syntheses often involve the coupling of a halogenated aniline derivative with a pyrimidine (B1678525) core. The presence of bromine and other halogens on the aniline ring can influence the binding affinity and selectivity of the final compound for the target kinase. The structural motifs present in this compound make it a plausible, though not yet documented, precursor for the generation of libraries of potential protein kinase inhibitors for screening and lead optimization.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Bromo-2-chloro-5-fluoroaniline, offering detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the primary evidence for the substitution pattern on the aniline (B41778) ring. In a ¹H NMR spectrum, the amine (-NH₂) protons typically appear as a broad singlet. The two aromatic protons on the ring will present as doublets due to coupling with the neighboring fluorine atom. The precise chemical shifts are influenced by the combined electronic effects of the bromine, chlorine, fluorine, and amine substituents.

Similarly, the ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the halogens (C-Br, C-Cl, C-F) exhibit characteristic chemical shifts and coupling constants (J), particularly the C-F coupling, which is typically large and helps in assigning the fluorine-bearing carbon. Data from related halogenated anilines suggest that the carbon bonded to fluorine (C-F) would resonate at a significantly different field compared to those bonded to chlorine or bromine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on established substituent effects and data from analogous compounds.

¹H NMR (in CDCl₃)| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | ~3.5-4.5 | Broad Singlet |

| H-4 | ~6.8-7.0 | Doublet of doublets |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | ~140-145 (d) |

| C-2 (-Cl) | ~115-120 |

| C-3 (-Br) | ~105-110 |

| C-4 | ~120-125 (d) |

| C-5 (-F) | ~155-160 (d, ¹JCF) |

Note: (d) indicates a doublet due to coupling with fluorine.

While this compound does not possess stereocenters, advanced 2D NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals and thus confirming the specific isomeric structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom it is directly attached to. It would definitively link the signals for H-4 and H-6 to their respective carbon atoms, C-4 and C-6.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. ipb.pt It is particularly powerful for confirming the substitution pattern. For instance, correlations would be expected between the amine protons and carbons C-1, C-2, and C-6. Likewise, H-4 would show correlations to carbons C-2, C-5, and C-6, providing unequivocal proof of the connectivity and substituent positions.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show any through-bond coupling between protons, although in this specific molecule, the aromatic protons (H-4 and H-6) are not adjacent and would likely show no direct correlation, further confirming their positions relative to the substituents.

These advanced methods, when used in combination, leave no ambiguity in the structural elucidation of the molecule. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to confirm the molecular weight and elemental composition of this compound and to assess its purity.

In a research or production setting, verifying the purity of this compound is critical. LC-MS and UPLC-MS are the methods of choice for this purpose. bldpharm.combldpharm.com These techniques first separate the target compound from any impurities, starting materials, or byproducts using liquid chromatography. The high-resolution separation power of UPLC allows for the detection of even trace-level impurities. srce.hrresearchgate.net

Following separation, the eluent is directed into a mass spectrometer. The mass detector provides a mass-to-charge ratio (m/z) for the parent compound, confirming its molecular weight. The retention time from the chromatography column serves as a reliable identifier when compared against a reference standard. This combination of chromatographic separation and mass detection provides a highly accurate and sensitive profile of the sample's purity and identity. srce.hrlcms.cz

The mass spectrum of this compound is highly characteristic due to the isotopic abundances of bromine and chlorine.

Molecular Ion (M⁺): The molecular formula is C₆H₄BrClFN, with a monoisotopic mass of approximately 222.92 Da. nih.gov The molecular ion region in the mass spectrum will display a distinctive cluster of peaks because of the natural isotopes of bromine (⁷⁹Br, ~50.5%; ⁸¹Br, ~49.5%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). wpmucdn.commiamioh.edu This results in prominent peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopes. The presence and correct ratio of this isotopic pattern is strong evidence for a molecule containing one bromine and one chlorine atom.

Fragmentation: Under electron impact (EI) ionization, the molecular ion can fragment in predictable ways. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a hydrogen halide molecule. miamioh.edulibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (approx.) | Identity of Fragment | Plausibility |

|---|---|---|

| 223/225/227 | [M]⁺, Molecular Ion Cluster | High |

| 194/196 | [M-Cl]⁺ or [M-HF-H]⁺ | Moderate |

| 144/146 | [M-Br]⁺ | High |

| 109 | [M-Br-Cl]⁺ | Moderate |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

The FTIR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3350 - 3500 |

| Amine (-NH₂) | N-H Scissoring | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 |

| Aryl-F | C-F Stretch | 1100 - 1250 |

| Aryl-Cl | C-Cl Stretch | 550 - 800 |

X-ray Diffraction Analysis of Related Halogenated Aromatic Systems

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related halogenated aromatic compounds provides insight into the expected structural features. mdpi.com For such an analysis to be performed, a suitable single crystal of the compound must first be obtained, often through slow evaporation of a solvent. mdpi.com

Studies on similar functionalized aromatic molecules reveal how substituents influence molecular conformation and crystal packing. acs.orgacs.org In the solid state, the geometry of the benzene (B151609) ring would be largely planar, with the attached halogen and amine groups lying in or close to the plane. X-ray analysis would precisely determine the C-C, C-N, C-F, C-Cl, and C-Br bond lengths and the bond angles within the molecule.

Furthermore, the analysis would elucidate intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding between the amine group of one molecule and an electronegative atom (such as fluorine or the amine's nitrogen) of a neighboring molecule is a highly probable interaction. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, could also play a role in the crystal packing. The relative positions of the bromine, chlorine, and fluorine atoms would create a specific electrostatic potential surface, directing these intermolecular forces. mdpi.com

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable in synthetic chemistry for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For aniline and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed and effective method. chromatographyonline.comrsc.org This technique allows for the sensitive and accurate determination of the purity of this compound.

In a typical RP-HPLC setup, an analytical column with a non-polar stationary phase, such as C18 or C8, is used. rsc.orgthermofisher.com The mobile phase is generally a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the composition adjusted to achieve optimal separation. rsc.orgsielc.com Detection is often performed using a UV detector, as the aromatic ring of the aniline derivative absorbs UV light. chromatographyonline.com The method can be validated to demonstrate excellent linearity over a range of concentrations, high sensitivity with low limits of detection, and good reproducibility. chromatographyonline.comrsc.orgresearchgate.net

Table 3: Typical Parameters for HPLC Analysis of Aniline Derivatives

| Parameter | Description | Common Conditions |

| Technique | Reversed-Phase HPLC | RP-HPLC |

| Stationary Phase | Non-polar silica-based | C18, C8, C4 rsc.org |

| Mobile Phase | Polar solvent mixture | Acetonitrile/Water or Methanol/Buffer (e.g., acetate) rsc.orgsielc.com |

| Detector | UV-Vis or Photodiode Array (PDA) | ~254-280 nm rsc.org |

| Flow Rate | Constant flow | ~1.0 mL/min rsc.org |

| Application | Purity determination, quantitative analysis | High accuracy and precision chromatographyonline.com |

This table summarizes common starting conditions for method development based on literature for related compounds.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used extensively to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products. acs.org For the synthesis of this compound, TLC would be performed on a plate coated with a polar adsorbent like silica (B1680970) gel. jcsp.org.pkwisc.edu

The separation principle is based on polarity. wisc.edu The stationary phase (silica gel) is highly polar. A less polar mobile phase, typically a mixture of solvents such as hexane (B92381) and ethyl acetate (B1210297), is allowed to ascend the plate. nih.gov Non-polar compounds have a weaker affinity for the polar stationary phase and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. wisc.edureddit.com Conversely, more polar compounds, like anilines with their hydrogen-bonding-capable -NH₂ group, interact more strongly with the silica gel and have lower Rf values. jcsp.org.pknih.gov

By spotting the reaction mixture alongside the starting materials on a TLC plate, a chemist can visually track the conversion. The consumption of the starting material spot and the emergence of a new product spot indicate that the reaction is proceeding. The Rf value is a key parameter, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ictsl.net

Table 4: Relationship Between Polarity and TLC Rf Value on Silica Gel

| Compound Polarity | Interaction with Silica Gel | Elution with Non-polar/Polar Solvent Mix | Rf Value |

| High | Strong | Slow | Low |

| Low | Weak | Fast | High |

This table illustrates the general principle of normal-phase TLC.

Future Research Directions and Emerging Areas

Development of Novel and Green Synthetic Methodologies

The advancement of synthetic chemistry is increasingly geared towards sustainability and efficiency. Future research should prioritize the development of novel and environmentally benign methods for the synthesis of 3-Bromo-2-chloro-5-fluoroaniline and its derivatives.

Current synthetic approaches to polyhalogenated anilines often rely on multi-step sequences that may involve harsh reagents and generate significant waste. researchgate.net A key area for future investigation is the development of "green" synthetic routes that minimize environmental impact. This could involve the use of less hazardous solvents, recyclable catalysts, and processes with high atom economy. Microwave-assisted organic synthesis, for instance, has shown promise in accelerating reactions and improving yields for the synthesis of aniline (B41778) derivatives, often without the need for traditional organic solvents. acs.org Exploring such techniques for the halogenation and amination steps leading to this compound could lead to more sustainable production methods.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would significantly enhance the efficiency of producing functionalized derivatives. nih.gov This approach reduces the need for purification of intermediates, saving time, resources, and reducing solvent usage.

Exploration of Undiscovered Reaction Pathways and Catalytic Transformations

The reactivity of the this compound scaffold is largely unexplored. The presence of three distinct halogen atoms (Br, Cl, F) at specific positions on the aniline ring opens up a wide array of possibilities for selective functionalization through catalytic cross-coupling and C-H activation strategies.

Future research should focus on systematically investigating the differential reactivity of the C-Br, C-Cl, and C-H bonds. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. capes.gov.brchemrevlett.com A critical area of investigation will be to establish selective catalytic systems that can differentiate between the bromo and chloro substituents, allowing for sequential and site-specific modifications. The development of ligands that can fine-tune the reactivity of the palladium catalyst will be crucial in achieving this selectivity. acs.org

Moreover, direct C-H functionalization has emerged as a powerful strategy for the atom-economical synthesis of complex molecules. acs.orgacs.orgyoutube.com Investigating the regioselective C-H activation of the available positions on the this compound ring could provide direct access to novel derivatives without the need for pre-functionalization. acs.orgacs.org This would be a significant step towards more efficient and sustainable synthetic routes.

The following table outlines potential catalytic transformations that could be explored for the functionalization of this compound:

| Reaction Type | Potential Reagents/Catalysts | Targeted Bond | Potential Products |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-Br, C-Cl | Arylated anilines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) | C-Br, C-Cl | Di- and tri-arylamines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | C-Br, C-Cl | Alkynylated anilines |

| Heck Coupling | Alkenes, Pd catalyst, Base | C-Br, C-Cl | Alkenylated anilines |

| C-H Arylation | Aryl halides, Rh or Pd catalyst | C-H | Directly arylated anilines |

| C-H Borylation | Bis(pinacolato)diboron (B136004), Ir catalyst | C-H | Borylated anilines |

Rational Design and Synthesis of New Functional Molecules Based on the this compound Scaffold

The unique electronic and steric properties imparted by the three different halogen substituents make this compound an attractive scaffold for the rational design of new functional molecules, particularly in the fields of medicinal chemistry and materials science. nih.gov

In drug discovery, the introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. nih.gov The this compound core could serve as a starting point for the synthesis of novel bioactive compounds. nih.govresearchgate.net Future research should involve the design and synthesis of libraries of derivatives where each halogen atom is selectively replaced or the remaining C-H positions are functionalized to explore structure-activity relationships (SAR).

In materials science, polyhalogenated aromatic compounds are precursors to a variety of functional materials, including polymers and organic electronics. rsc.orgrsc.orgnih.govresearchgate.net The controlled polymerization of this compound derivatives could lead to new conductive polymers with tailored electronic properties.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling is a powerful tool that can accelerate the discovery and development of new chemical entities and reactions. arxiv.org The application of computational chemistry to the study of this compound can provide valuable insights into its reactivity and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the relative reactivity of the different C-H and C-halogen bonds, helping to rationalize and predict the regioselectivity of various transformations. wuxiapptec.com This predictive power can save significant experimental time and resources by identifying the most promising reaction conditions and catalysts for achieving a desired outcome.

Furthermore, computational models can be used to design novel catalysts and ligands specifically tailored for the selective functionalization of the this compound scaffold. By simulating the interaction between the catalyst, ligand, and substrate, researchers can gain a deeper understanding of the reaction mechanism and identify key factors that govern selectivity. acs.org This knowledge can then be used to rationally design more efficient and selective catalytic systems.

Q & A

Basic Research Questions

Q. What purification methods are recommended for isolating 3-Bromo-2-chloro-5-fluoroaniline with high purity?

- Methodological Answer : Recrystallization using solvent pairs (e.g., ethanol/water) is effective due to the compound’s moderate polarity. Column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) can resolve impurities. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- NMR : Compare H and C spectra with DFT-calculated chemical shifts (B3LYP/6-31G* level) to validate substituent positions .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 223.91 (calc. 223.9199) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks. Store in airtight containers at 2–8°C to prevent decomposition. For spills, neutralize with activated carbon and dispose as halogenated waste .

Advanced Research Questions

Q. How can substituent effects on the electronic properties of this compound be analyzed computationally?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λ ~270 nm in ethanol) to assess conjugation and charge transfer .

Q. What strategies resolve contradictions in reaction yields during Suzuki-Miyaura coupling with this compound?

- Methodological Answer :

- Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) and bases (KCO vs. CsCO) in toluene/water mixtures.

- Troubleshooting : Use F NMR to detect competing side reactions (e.g., dehalogenation) .

Q. How to determine crystallographic parameters for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.